molecular formula C25H20N4O3S2 B4602398 1-allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

1-allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4602398
M. Wt: 488.6 g/mol
InChI Key: MAOZLDDOHXDGSQ-VZCXRCSSSA-N
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Description

1-allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a structurally complex heterocyclic compound combining indole, thiazolidinone, and pyrazole moieties. The compound features an allyl substituent at the indole nitrogen and a conjugated system involving sulfur (thioxo group) and carbonyl functionalities, which may enhance its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

(5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-4-14-27-18-13-9-8-12-17(18)19(22(27)30)21-24(32)28(25(33)34-21)20-15(2)26(3)29(23(20)31)16-10-6-5-7-11-16/h4-13H,1,14H2,2-3H3/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOZLDDOHXDGSQ-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O3SC_{25}H_{20}N_{4}O_{3}S with a molecular weight of approximately 432.52 g/mol. The compound features a unique structure that includes an allyl group, a pyrazole moiety, and a thiazolidine derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H20N4O3SC_{25}H_{20}N_{4}O_{3}S
Molecular Weight432.52 g/mol
SMILESCC=C(NC(=S)NCC=C)C(=O)N(NC(=O)C)C(=S)NCC=C
InChIInChI=1S/C25H20N4O3S/c1...

Antimicrobial Activity

Research indicates that compounds similar to 1-allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that related pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Antifungal Activity : Some derivatives have also demonstrated antifungal properties, inhibiting the growth of various fungal strains.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

  • Mechanism of Action : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Research Findings : A study on related pyrazole compounds revealed their ability to inhibit histone deacetylases (HDACs), which are known to play a role in cancer progression. Such inhibition can lead to reactivation of tumor suppressor genes.

Case Study 1: Antimicrobial Screening

A study published in the University of Baghdad Digital Repository explored the antimicrobial activity of various thiazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on pyrazole derivatives, researchers identified a novel anticancer compound through screening methods on multicellular spheroids. This study highlighted the effectiveness of certain derivatives in reducing cell viability in cancer cell lines .

Comparison with Similar Compounds

Key Observations:

Thioxo groups in thiazolidinone rings (as in the target compound) are associated with increased hydrogen-bonding capacity, which could influence target binding compared to oxo analogs .

Core Heterocycle Impact: Thiazolidinone vs. Thiadiazole: Replacement of thiazolidinone with 1,3,4-thiadiazole (as in derivatives) reduces ring strain but may decrease conformational flexibility, affecting activity . Pyrazole vs.

Synthetic Pathways: The target compound and analogs in and are synthesized via multi-step reactions involving hydrazonoyl halides, thiosemicarbazides, and coupling reactions. Yields and purity depend on substituent steric effects and solvent systems .

Research Findings and Mechanistic Insights

While direct data for the target compound is unavailable, insights from analogous structures suggest:

  • Anticancer Mechanism: Indole derivatives often intercalate DNA or inhibit topoisomerases, while thiazolidinones may modulate kinase or protease activity . Molecular docking studies of similar compounds highlight interactions with EGFR or tubulin binding sites .
  • Hydrogen-Bonding Networks : The thioxo and carbonyl groups in the target compound likely form robust hydrogen-bonding interactions, as observed in crystallographic studies of related heterocycles using SHELX software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-allyl-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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